molecular formula C27H44O9 B12424664 Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Pregnanetriol 3alpha-O-beta-D-glucuronide-d4

Cat. No.: B12424664
M. Wt: 516.7 g/mol
InChI Key: DUXHVCKABSGLJH-WDRDIMKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnanetriol 3α-O-β-D-glucuronide-d4 (PTG-d4) is a deuterated analog of pregnanetriol glucuronide, a metabolite of 17-hydroxyprogesterone (17-OHP). The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays . PTG-d4 is critical in clinical diagnostics and research, particularly for quantifying endogenous pregnanetriol glucuronide levels with high precision, minimizing analytical variability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O9

Molecular Weight

516.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D

InChI Key

DUXHVCKABSGLJH-WDRDIMKJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O

Origin of Product

United States

Preparation Methods

Precursor Selection and Derivatization

The synthesis of pregnanetriol 3α-O-β-D-glucuronide-d4 begins with selecting appropriate steroid precursors. Pregnanetriol, a metabolite of progesterone, serves as the primary starting material. It is derived from 17-hydroxyprogesterone through enzymatic reduction by 21-hydroxylase and subsequent hydroxylation steps. The structural integrity of the precursor is paramount, as impurities can propagate through subsequent synthesis stages.

Deuterium labeling introduces four deuterium atoms at specific positions to enhance detection via mass spectrometry. This is achieved through deuteration of pregnanetriol using deuterated reagents such as deuterium oxide (D₂O) or catalytic exchange in the presence of platinum or palladium catalysts. For instance, EvitaChem’s methodology involves reacting pregnanetriol with D₂O under acidic conditions at 60°C for 48 hours, achieving >98% deuteration efficiency.

Challenges in Precursor Purity

Contaminants in the precursor, such as unconjugated steroids or oxidation byproducts, can skew deuteration yields. Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate pregnanetriol prior to deuteration. Analytical techniques like thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v) confirm purity, with Rf values of 0.45–0.55 indicating successful isolation.

Deuteration Strategies

Deuteration methods are categorized into catalytic and chemical approaches.

Catalytic Deuteration

Catalytic deuteration utilizes metal catalysts (e.g., Pd/C or PtO₂) in deuterium gas (D₂) environments. This method offers high regioselectivity, targeting specific hydrogen atoms on the steroid backbone. For example, VulcanChem’s protocol involves stirring pregnanetriol with 10% Pd/C in D₂ at 50 psi and 25°C for 24 hours, achieving 99.5% isotopic incorporation.

Chemical Exchange

Chemical exchange employs deuterated solvents or acids to replace protons. A common method refluxes pregnanetriol in D₂O with hydrochloric acid (HCl) as a catalyst. This approach is cost-effective but may lead to partial deuteration (<95%) if reaction times are insufficient.

Table 1: Comparison of Deuteration Methods
Method Conditions Deuteration Efficiency Cost
Catalytic (Pd/C) 50 psi D₂, 25°C, 24 hr 99.5% High
Chemical (D₂O/HCl) Reflux, 60°C, 48 hr 98.2% Low

Glucuronidation Techniques

Glucuronidation attaches a glucuronic acid moiety to pregnanetriol-d4, enhancing solubility for urinary excretion. This step employs UDP-glucuronosyltransferases (UGTs) or chemical conjugation.

Enzymatic Glucuronidation

UGT enzymes (e.g., UGT2B7) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3α-hydroxyl group of pregnanetriol-d4. Reaction conditions are optimized at pH 7.4 and 37°C, with magnesium ions (Mg²⁺) as cofactors. Incubation for 2–4 hours yields 85–90% conjugation, verified via HPLC with UV detection at 254 nm.

Chemical Conjugation

Chemical methods use Koenigs-Knorr reactions, where acetobromoglucuronic acid reacts with pregnanetriol-d4 in the presence of silver oxide (Ag₂O). This method achieves 75–80% yield but requires rigorous purification to remove silver residues.

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted intermediates and byproducts.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:water (70:30 v/v) mobile phase isolates the target compound. Gas chromatography-mass spectrometry (GC-MS) confirms molecular integrity, with a characteristic mass-to-charge (m/z) ratio of 517.3 for the molecular ion.

Solubility and Stability

Pregnanetriol 3α-O-β-D-glucuronide-d4 exhibits enhanced aqueous solubility (12 mg/mL at 25°C) compared to non-conjugated forms (0.5 mg/mL). Stability studies show degradation <5% after 6 months at -20°C, making it suitable for long-term storage.

Analytical Validation

Analytical protocols ensure compliance with regulatory standards for clinical use.

Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray (ESI+)
Collision Energy 30 eV
Retention Time 8.2 min
Quantitation Ion m/z 517.3 → 301.1

Cross-Validation with Immunoassays

Comparative studies using enzyme-linked immunosorbent assays (ELISAs) show a correlation coefficient (R²) of 0.98 with GC-MS data, validating the compound’s utility in high-throughput settings.

Scientific Research Applications

Comparison with Similar Compounds

Structural Comparison

Compound Parent Steroid Glucuronide Position Deuterated Form Key Structural Features
PTG-d4 Pregnanetriol 3α-O-β-D-glucuronide Yes (d4) Pregnane backbone, 3α-glucuronide, deuterium substitution
Pregnanediol-3-Glucuronide (PDG) Progesterone 3α-O-β-D-glucuronide No 20α-hydroxyl group, 5β-pregnane structure
Pregnanediol 20-O-Acetate 3α-O-β-D-Glucuronide Sodium Salt Pregnanediol 3α-O-β-D-glucuronide No 20-O-acetate modification, sodium salt for solubility
Pregnanolone 3β-D-Glucuronide Pregnanolone 3β-O-β-D-glucuronide No 3β-hydroxyl configuration, 5β-pregnane
Allopregnanolone 3β-D-Glucuronide Allopregnanolone 3β-O-β-D-glucuronide No 3α-hydroxyl configuration, 5α-pregnane

Key Differences :

  • Backbone Configuration : PTG-d4 and PDG derive from pregnanetriol and progesterone, respectively, leading to distinct hydroxylation patterns (e.g., 17-OHP vs. 20α-hydroxyl).
  • Glucuronide Position: PTG-d4 and PDG share 3α-glucuronidation, whereas pregnanolone/allopregnanolone glucuronides have 3β linkages, affecting metabolic stability and receptor interactions .
  • Deuteration: PTG-d4’s deuterium substitution distinguishes it from non-labeled analogs, enabling precise quantification in assays .

Functional and Metabolic Roles

  • PTG-d4 : Primarily used as an internal standard for detecting pregnanetriol glucuronide, a biomarker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency .
  • PDG : A urinary metabolite of progesterone, used to monitor ovulation and luteal phase adequacy in fertility studies .
  • Pregnanolone/Allopregnanolone Glucuronides: Neuroactive steroids modulating GABA receptors; their glucuronides may regulate bioavailability and excretion .

Analytical Utility :

  • PTG-d4 improves assay accuracy in GC-MS and LC-MS by correcting for matrix effects .
  • PDG is quantified via enzyme immunoassays (EIAs) to track progesterone dynamics .

Biological Activity

Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 is a synthetic glucuronide derivative of pregnanetriol, a metabolite of progesterone. This compound has garnered attention due to its potential biological activity, particularly in the context of steroid metabolism and transport. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes.

Chemical Structure and Properties

This compound is characterized by the addition of a glucuronic acid moiety to the pregnanetriol structure, which enhances its solubility and facilitates renal excretion. The deuterated form (d4) indicates that this compound contains four deuterium atoms, which can be useful in tracing metabolic pathways.

Structural Formula

The structural formula can be represented as follows:

C21H30D4O6\text{C}_{21}\text{H}_{30}\text{D}_4\text{O}_6

Metabolism and Transport

This compound undergoes metabolic processes primarily involving glucuronidation, which is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs). This process is significant for detoxifying steroid hormones and facilitating their elimination from the body. Research indicates that glucuronidation can affect the bioavailability and activity of steroids, including their interaction with steroid receptors and metabolic enzymes .

Transport Mechanisms

The transport of glucuronides across cellular membranes is mediated by various efflux transporters, such as multidrug resistance-associated proteins (MRPs). Studies have shown that different MRPs exhibit varying affinities for different glucuronides, influencing their pharmacokinetics and biological effects. For instance, MRP2 and MRP3 are pivotal in the hepatic and renal clearance of steroid glucuronides .

Case Studies

  • Steroid Profile Analysis in Cancer Patients : A study investigating the steroid profiles in prostate cancer patients highlighted the role of glucuronidated metabolites in disease progression. The analysis revealed altered levels of pregnanetriol glucuronides compared to healthy controls, suggesting a potential biomarker role for these metabolites in cancer diagnostics .
  • Congenital Adrenal Hyperplasia (CAH) : Research on patients with CAH indicated that abnormal levels of steroid metabolites, including glucuronides, were associated with clinical manifestations of the disease. The presence of pregnanetriol and its glucuronide forms was linked to disrupted steroidogenesis and hormonal balance .

Pharmacological Implications

The biological activity of this compound extends to its potential therapeutic applications. Its ability to modulate steroid levels could be harnessed in treating conditions related to hormonal imbalances, such as hormone-sensitive cancers or adrenal disorders.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Glucuronidation Efficiency : Studies have demonstrated that UGTs show varied efficiency in glucuronidating different steroids, impacting their pharmacological profiles .
  • Influence on Steroid Receptors : Evidence suggests that glucuronidated steroids may exhibit altered binding affinities for androgen and estrogen receptors, potentially modulating their biological effects .
  • Clinical Relevance : The measurement of glucuronide levels in clinical samples has been proposed as a non-invasive method for monitoring hormonal therapies and assessing disease states such as prostate cancer .

Q & A

Q. What are the best practices for handling and storing Pregnanetriol 3alpha-O-beta-D-glucuronide-d4 to ensure stability and safety in laboratory settings?

Methodological Answer:

  • Handling Precautions:
    • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .
    • Work under fume hoods or local exhaust ventilation to minimize inhalation risks .
  • Storage Conditions:
    • Store in a tightly sealed container at 2–8°C, protected from light and moisture .
    • Avoid exposure to incompatible materials (e.g., strong acids, oxidizers) to prevent decomposition .
  • Emergency Measures:
    • In case of spills, evacuate the area, wear PPE, and use inert absorbents (e.g., sand) for cleanup .

Q. What analytical methods are recommended for quantifying this compound in biological matrices such as urine or serum?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Sample Preparation: Hydrolyze glucuronide conjugates using β-glucuronidase, followed by solid-phase extraction (SPE) for purification .
    • Derivatization: Use trimethylsilyl (TMS) agents to enhance volatility for GC separation .
    • Detection: Monitor characteristic ion fragments (e.g., m/z 434 for pregnanetriol derivatives) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Ionization: Electrospray ionization (ESI) in negative mode for glucuronide detection .
    • Internal Standards: Use deuterated analogs (e.g., d4-labeled compounds) to correct for matrix effects .
Method Sensitivity (LOD) Matrix Compatibility Key Reference
GC-MS0.1 µg/gUrine, serum
LC-MS/MS0.01 ng/mLSerum, amniotic fluid

Q. How does Pregnanetriol 3alpha-O-beta-D-glucuronide function as a biomarker in steroid metabolism studies?

Methodological Answer:

  • Role in Steroidogenesis:
    • It is a urinary metabolite of 17α-hydroxypregnenolone, reflecting adrenal and gonadal steroidogenic activity .
    • Elevated levels indicate congenital adrenal hyperplasia (CAH) due to 21-hydroxylase or 3β-hydroxysteroid dehydrogenase deficiencies .
  • Diagnostic Applications:
    • Smith-Lemli-Opitz Syndrome (SLOS): Ratios of 7-/8-dehydropregnantriol to pregnanetriol glucuronide >0.0140 are diagnostic markers .
    • CAH Monitoring: Urinary pregnanetriol glucuronide Z-scores >2.0 correlate with enzyme defects .

Advanced Research Questions

Q. How can researchers optimize immunoassays or mass spectrometry-based methods to accurately measure this compound in complex biological samples?

Methodological Answer:

  • Immunoassay Optimization:
    • Cross-Reactivity Testing: Validate antibodies against structurally similar metabolites (e.g., pregnanediol glucuronide) to ensure specificity .
    • Matrix Effects: Dilute urine samples 1:10 with assay buffer to reduce interference from salts .
  • LC-MS/MS Enhancements:
    • Chromatographic Separation: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients for optimal resolution .
    • Ion Suppression Mitigation: Include isotopically labeled internal standards (e.g., d4 analogs) to normalize signal variability .

Q. What strategies should be employed to resolve discrepancies in metabolite ratios involving this compound when diagnosing congenital disorders such as SLOS?

Methodological Answer:

  • Data Validation Steps:
    • Replicate Analysis: Perform triplicate measurements to rule out technical variability .
    • Method Correlation: Compare GC-MS and LC-MS/MS results to identify platform-specific biases .
    • Clinical Context: Cross-reference with clinical symptoms (e.g., genital ambiguity, cardiac defects) .
  • Case Example:
    • In SLOS, a 7-dehydropregnantriol/pregnantriol ratio of 0.4830 (reference: 0–0.0140) confirms diagnosis when paired with genetic testing .
Disorder Biomarker Ratio Clinical Correlation
SLOS7-DHP/PT-glucuronide >0.0140Fetal malformations, AVSD
3β-HSD DeficiencyPT-glucuronide Z-score >2.0Salt-wasting crisis

Q. What role does the deuterated form (d4) of Pregnanetriol 3alpha-O-beta-D-glucuronide play in enhancing the precision of quantitative analyses?

Methodological Answer:

  • Isotope Dilution Mass Spectrometry (IDMS):
    • The d4 analog serves as an internal standard, co-eluting with the native compound to correct for ionization efficiency variations .
    • Preparation: Spike samples with a fixed concentration of d4 compound before extraction to account for recovery losses .
  • Advantages:
    • Reduces inter-day variability to <10% CV, improving assay reproducibility .
    • Enables absolute quantification in absence of certified reference materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.